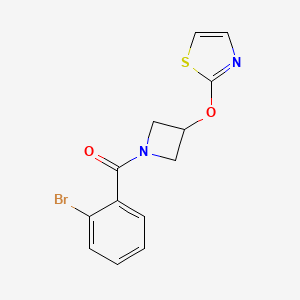
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTA-EG6 is a small molecule that belongs to the class of azetidinone-containing compounds, which have been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
One key application area of bromophenol derivatives, closely related to the target compound, is in the inhibition of carbonic anhydrase (CA). CA inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies on novel bromophenol derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, highlighting their potential as lead compounds for developing new CA inhibitors (Akbaba et al., 2013).
Antibacterial and Antifungal Activities
Compounds structurally similar to "(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" have been synthesized and tested for their antimicrobial properties. Notably, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids showed significant activity against Gram-negative bacteria, showcasing the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Woulfe & Miller, 1985).
Antioxidant Properties
Research has also focused on the synthesis of bromophenol derivatives and their antioxidant activities. These compounds exhibit radical scavenging activities, which are crucial for protecting against oxidative stress-related damages in biological systems. The antioxidant properties of such derivatives make them candidates for developing drugs and supplements to combat oxidative stress and related diseases (Çetinkaya et al., 2012).
Antitumor and Anti-inflammatory Activities
Novel thiazole and pyrazole derivatives, related to the target compound, have been explored for their antitumor and anti-inflammatory activities. Some derivatives demonstrated inhibitory effects on various cancer cell lines, suggesting their potential in cancer therapy. Additionally, synthesized pyrazole derivatives of gallic acid, related structurally to the target compound, exhibited significant anti-inflammatory activity, indicating their use in developing anti-inflammatory drugs (Arunkumar et al., 2009).
Mechanoluminescence and Thermally Activated Delayed Fluorescence
Compounds derived from (9H-carbazol-9-yl)(phenyl)methanone, sharing structural features with the target molecule, have shown properties of aggregation-induced emission (AIE), thermally activated delayed fluorescence (TADF), and mechanoluminescence (ML). These characteristics are valuable for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and stress-sensitive materials (Liu et al., 2020).
Direcciones Futuras
The future directions for research on “(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Propiedades
IUPAC Name |
(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUYNKKKHCMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

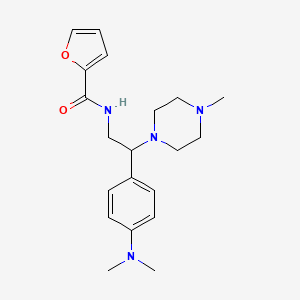

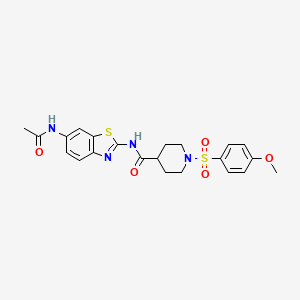
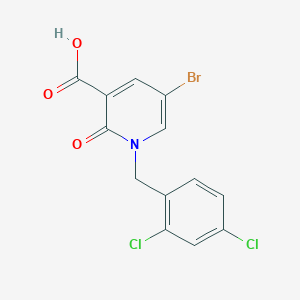
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)
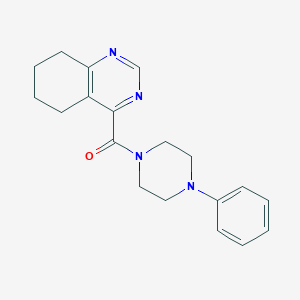
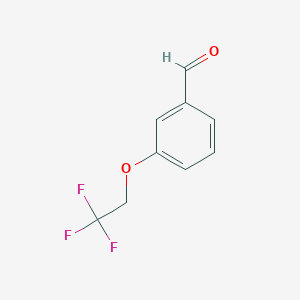
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)